5-Chloro-N-hydroxy-2-methyl-benzamidine
Description
5-Chloro-N-hydroxy-2-methyl-benzamidine is a substituted benzamidine derivative characterized by a chloro group at position 5, a methyl group at position 2, and a hydroxylamine functional group (-NH-OH) attached to the benzene ring. This compound belongs to the amidine class, known for their basicity and applications in medicinal chemistry, catalysis, and material science.
Properties
CAS No. |
850005-10-6 |
|---|---|
Molecular Formula |
C8H9ClN2O |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
5-chloro-N'-hydroxy-2-methylbenzenecarboximidamide |
InChI |
InChI=1S/C8H9ClN2O/c1-5-2-3-6(9)4-7(5)8(10)11-12/h2-4,12H,1H3,(H2,10,11) |
InChI Key |
YOGRUFKAUCCCDN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)C(=NO)N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C(=NO)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
Physicochemical Properties
- Basicity : Amidines (e.g., the target compound) are significantly more basic than amides (e.g., 5-Chloro-N,2-dihydroxybenzamide) due to the resonance-stabilized NH-OH group, enhancing their solubility in acidic environments.
- Hydrogen Bonding : Dihydroxy analogs (e.g., 619-57-8) exhibit stronger hydrogen-bonding capacity, favoring aqueous solubility but limiting blood-brain barrier penetration.
Research Findings and Limitations
- Structural Similarity vs. Functional Divergence : While similarity scores suggest shared structural motifs, functional group differences lead to divergent chemical behaviors. For example, amidines are more reactive in nucleophilic environments than amides.
- Data Gaps : Direct comparative pharmacological or toxicity studies between the target and its analogs are scarce. Most available data derive from computational similarity assessments rather than experimental validations .
Q & A
Q. What are the common synthetic routes for 5-Chloro-N-hydroxy-2-methyl-benzamidine, and how are reaction conditions optimized?
The synthesis typically involves functional group transformations of benzamide precursors. For example:
- Acylation : Reacting 5-chloro-2-methylbenzylamine with hydroxylamine derivatives under basic conditions (e.g., pyridine in CHCl) to form the hydroxyamidine group .
- Selective Chlorination : Using thionyl chloride (SOCl) or oxalyl chloride to introduce chloro substituents under controlled temperatures (0–50°C). Solvents like DMF or CHCl influence regioselectivity .
Q. Key Optimization Parameters :
| Reaction Step | Reagents/Conditions | Yield Impact |
|---|---|---|
| Chlorination | SOCl, 50°C, 4h | Higher purity, lower byproducts |
| Hydroxylamine Coupling | Pyridine, RT, 2h | Avoids over-oxidation |
Q. What analytical methods are used to confirm the structure and purity of this compound?
- X-ray Crystallography : Resolves bond angles and confirms stereochemistry (e.g., C–Cl bond length ~1.74 Å) .
- NMR Spectroscopy : H NMR peaks at δ 7.15–7.48 ppm (aromatic protons) and δ 3.83 ppm (methoxy groups) validate substitution patterns .
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities using C18 columns with acetonitrile/water gradients .
Q. How is the biological activity of this compound evaluated in pharmacological studies?
- Receptor Binding Assays : Competitive binding studies (e.g., dopamine D2 and serotonin 5-HT3 receptors) using radiolabeled ligands (IC values reported in µM ranges) .
- Antimicrobial Testing : Agar diffusion assays against Gram-positive/negative bacteria, with MIC values compared to reference drugs .
Advanced Research Questions
Q. How can low yields in the final coupling step be addressed during synthesis?
Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:
Q. What computational tools are used to model interactions between this compound and biological targets?
- Molecular Docking (AutoDock/Vina) : Predicts binding affinities to receptors (e.g., 5-HT3 receptor active sites) using force fields like AMBER .
- DFT Calculations : Analyzes electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant activity .
Q. How should researchers resolve contradictions in reported pharmacological data?
Contradictions may stem from assay variability or impurity profiles. Best practices include:
Q. What strategies improve the compound’s stability during long-term storage?
Q. How is this compound utilized as an intermediate in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
